Cas no 906785-38-4 (N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a fluorinated benzothiazole derivative with a dimethoxybenzamide substituent, exhibiting potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the benzothiazole core contributes to its structural diversity and binding affinity. The 3,5-dimethoxybenzamide moiety may influence solubility and intermolecular interactions, making it a candidate for further exploration in drug discovery. This compound is of interest for its potential as a scaffold in the development of bioactive molecules, particularly in targeting enzymes or receptors where fluorinated heterocycles are advantageous. Its synthetic versatility allows for further functionalization to optimize pharmacological properties.
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide structure
906785-38-4 structure
Product Name:N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS No:906785-38-4
MF:C16H13FN2O3S
MW:332.349426031113
CID:6520005
Update Time:2025-05-26

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
    • Benzamide, N-(4-fluoro-2-benzothiazolyl)-3,5-dimethoxy-
    • Inchi: 1S/C16H13FN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20)
    • InChI Key: KQTFCAYDPRISRO-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)C1=CC(OC)=CC(OC)=C1

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Pricemore >>

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Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Introduction to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 906785-38-4)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, identified by its CAS number 906785-38-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The presence of both fluoro and methoxy substituents in its benzamide core imparts distinct electronic and steric characteristics, making it a promising candidate for further investigation.

The benzothiazole moiety is a well-known pharmacophore found in numerous bioactive compounds. Its aromatic system contributes to the molecule's stability and interactability with biological targets. Specifically, the 4-fluoro group can influence the electronic distribution of the ring, enhancing binding affinity to certain enzymes and receptors. This modification is particularly relevant in the design of selective inhibitors, where subtle changes in electronic properties can lead to improved efficacy and reduced side effects.

The 3,5-dimethoxybenzamide component adds another layer of complexity to the molecule's behavior. Methoxy groups are known to enhance lipophilicity, which can be crucial for membrane permeability and oral bioavailability. Additionally, the amide bond provides a site for hydrogen bonding interactions, which are often essential for binding to biological targets. The combination of these features makes N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide a versatile scaffold for medicinal chemistry.

In recent years, there has been growing interest in fluorinated benzothiazole derivatives due to their reported bioactivity. Studies have shown that such compounds exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The fluorine atom's ability to modulate metabolic stability and binding affinity has made it a valuable tool in drug design. For instance, fluorine substitution can prevent rapid metabolism by enzymes such as cytochrome P450, thereby increasing the compound's half-life and therapeutic window.

The dimethoxy substituents on the benzamide ring further contribute to the molecule's pharmacological profile. These groups can enhance solubility and improve interactions with hydrophilic regions of biological targets. Additionally, methoxy groups are known to be good electron donors, which can influence the compound's reactivity and binding mode. This dual functionality makes N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide an attractive candidate for further exploration.

Recent research has focused on developing novel derivatives of benzothiazole amides as potential therapeutic agents. For example, studies have demonstrated that certain fluoro-substituted benzothiazole amides exhibit potent inhibitory activity against specific enzymes implicated in diseases such as cancer and inflammation. The structural features of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, including its fluoro and methoxy groups, align well with these findings.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole ring followed by functionalization with the amide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro substituent efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts.

In terms of biological activity, preliminary studies suggest that N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide may interact with various biological targets. The fluoro group's ability to engage in halogen bonds with aromatic residues could enhance binding affinity to proteins such as kinases and transcription factors. Meanwhile, the methoxy groups may facilitate interactions with hydroxyl or carbonyl groups on these targets.

The compound's potential therapeutic applications are still under investigation but preliminary data suggest promising leads in areas such as oncology and immunology. For instance, its structural similarity to known kinase inhibitors suggests that it may exhibit inhibitory activity against certain cancer-related enzymes. Additionally, its ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases.

The development of new drug candidates requires rigorous testing to assess their safety and efficacy. In vitro assays are commonly used to evaluate binding affinity to target proteins followed by in vivo studies to assess pharmacological activity in animal models. N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide's unique structure makes it an ideal candidate for these types of studies.

The future direction of research on this compound will likely involve optimizing its pharmacokinetic properties through structure-based drug design. By fine-tuning substituent patterns and exploring new synthetic routes, researchers aim to enhance its bioavailability and target specificity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications.

In conclusion,N-(4-fluoro-1,

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